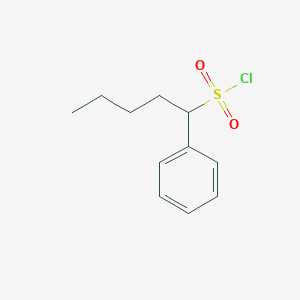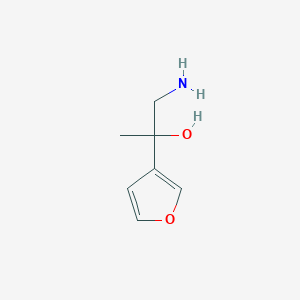
1-Amino-2-(furan-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(furan-3-yl)propan-2-ol is an organic compound that features a furan ring attached to a propanol backbone with an amino group
Synthetic Routes and Reaction Conditions:
Asymmetric Bioreduction: One of the green synthesis methods involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell biocatalysts like Lactobacillus paracasei BD101.
Chemical Synthesis: Traditional chemical synthesis routes may involve the use of specific catalysts and reagents to achieve the desired product. detailed reaction conditions and specific reagents are often proprietary and vary based on the desired purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in public literature. the principles of green chemistry and biocatalysis are increasingly being adopted for large-scale production due to their environmental benefits and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring or the propanol backbone.
Substitution: The amino group and the furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-yl ketones, while reduction could produce various alcohol derivatives.
Scientific Research Applications
1-Amino-2-(furan-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Amino-2-(furan-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the furan ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary based on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Amino-2-(furan-2-yl)propan-2-ol: This compound has a similar structure but with the furan ring attached at a different position.
3-(Furan-2-yl)propan-1-ol:
2-(Furan-2-yl)propan-2-ol: This compound features a furan ring attached to a different carbon on the propanol backbone
Uniqueness: 1-Amino-2-(furan-3-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-amino-2-(furan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-7(9,5-8)6-2-3-10-4-6/h2-4,9H,5,8H2,1H3 |
InChI Key |
HVYCWYHHPXXTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=COC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


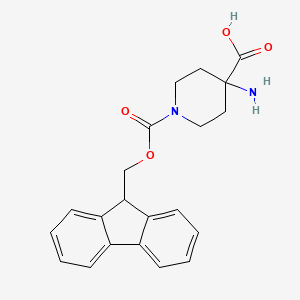
![3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)
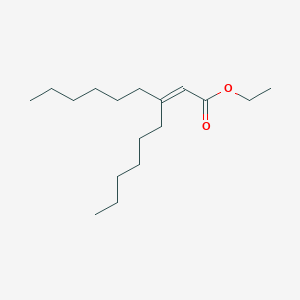
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)

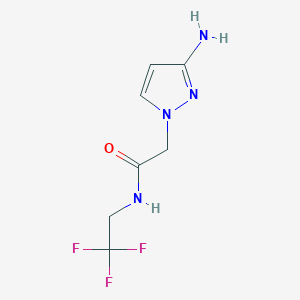

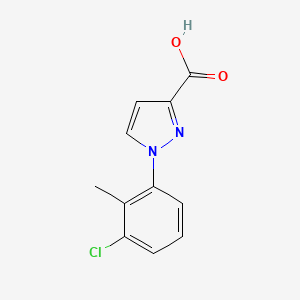
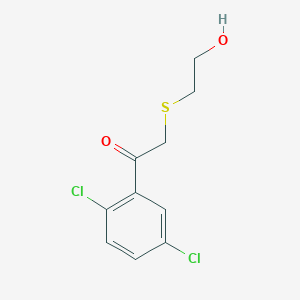
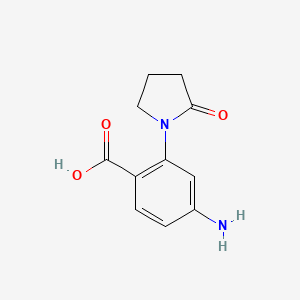
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
